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Introduction

Influenza A viruses pose a persistent global health threat, primarily due to their capacity for
rapid evolution through antigenic drift and shift.[1] This continuous evolution, particularly in the
surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), necessitates the annual
reformulation of seasonal vaccines to match circulating strains.[2][3] In the quest for a
"universal” influenza vaccine that provides broad, long-lasting protection against diverse
strains, researchers have focused on highly conserved viral proteins.[4][5]

Among the most promising targets is the extracellular domain of the Matrix 2 protein (M2e).
The M2 protein is a proton-selective ion channel embedded in the viral envelope, playing a
critical role in the viral life cycle. Its ectodomain, M2e, is a 23-amino acid peptide that exhibits a
remarkable degree of sequence conservation across virtually all human influenza A virus
subtypes. This high level of conservation makes it an attractive antigen for inducing broadly
cross-protective immunity.

This technical guide provides a comprehensive overview of M2e sequence conservation in
human influenza A strains. It is intended for researchers, scientists, and drug development
professionals, offering quantitative data on sequence variability, detailed experimental
methodologies for conservation analysis, and visualizations of key pathways and workflows.
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M2 Protein: Structure and Function

The Matrix 2 (M2) protein is a 97-amino acid, type Il transmembrane protein that assembles
into a tetramer to form a functional ion channel. It is encoded by gene segment 7 of the
influenza A virus genome, which also encodes the Matrix 1 (M1) protein through alternative
splicing. The M2 protein can be divided into three distinct domains:

e N-Terminal Ectodomain (M2e): A 23-residue peptide (amino acids 2-24) exposed on the
exterior of the viral or infected cell membrane. This is the primary target for antibody-
mediated immunity.

o Transmembrane Domain: A 19-residue alpha-helical segment that forms the pore of the ion
channel. Key residues like Histidine-37 and Tryptophan-41 are critical for its proton-channel
activity.

o C-Terminal Cytoplasmic Tail: A 54-residue domain that extends into the interior of the virion
or host cell cytoplasm and is involved in viral budding and assembly.

The primary function of the M2 ion channel is to facilitate viral uncoating following entry into the
host cell. As the endosome acidifies, the M2 channel allows protons to flow into the virion,
disrupting the interaction between the M1 protein and the viral ribonucleoprotein complexes
(VRNPs) and priming them for release into the cytoplasm. While only a small number of M2
molecules (20-60 per virion) are present on the viral particle, the protein is abundantly
expressed on the surface of infected host cells, making M2e accessible to the immune system.

M2e Sequence Conservation: Data and Analysis

The high degree of M2e sequence conservation is attributed to several factors:

e Genetic Constraint: The M gene uses overlapping reading frames to encode both M1 and
M2. Specifically, the nucleotides encoding the first 9 amino acids of M2e are shared with M1
in the same reading frame, while those for amino acids 10-23 overlap with the M1 coding
sequence in a different reading frame. Since M1 is one of the most conserved influenza
proteins, this genetic arrangement severely restricts the mutational capacity of M2e.

¢ Functional Constraint: The structural integrity required for the M2 protein to form a stable
tetrameric ion channel imposes limitations on amino acid substitutions within the M2e region.
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Highly conserved cysteine residues at positions 17 and 19, for example, form disulfide bonds
that stabilize the tetramer.

e Low Immune Pressure: During natural infection, M2e is poorly immunogenic, inducing weak
and short-lived antibody responses. This lack of strong immune selection pressure means
there is little evolutionary drive for the virus to alter the M2e sequence to escape host
immunity.

Data Presentation

Analysis of thousands of influenza A virus sequences has established consensus M2e
sequences for viruses from different host species. While highly conserved, variations do exist,
most notably between the long-circulating human strains and avian-like strains, such as the
one that caused the 2009 H1N1 pandemic.

Table 1. M2e Consensus Sequences in Human, Avian, and Swine Influenza A Viruses This
table presents the consensus amino acid sequences for the M2e protein (residues 2-24)
derived from large-scale sequence analyses. The "Human (pre-2009)" sequence represents
the canonical sequence found in human seasonal HIN1, H2N2, and H3N2 viruses, while the
"Human (H1N1pdm09)" sequence is of avian-like swine origin. Differences from the pre-2009
human consensus are highlighted.

. M2e Amino Acid Sequence
Host/Lineage . Source(s)
(Residues 2-24)

SLLTEVETPIRNEWGCRCND
Human (pre-2009)

SSD
SLLTEVETPTRSEWECRCSD
Human (H1IN1pdmO09)
SSD
) SLLTEVETPTRNEWECRCSD
Avian
SSD

SLLTEVETPIRNEWECRCSDS

Swine (North American)
SD

SLLTEVETPTRSEWECRCSD

Swine (Eurasian) ssD
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Table 2: Frequency of Amino Acid Variations in Human M2e Sequences This table summarizes
the mutation frequency at each position of the M2e peptide based on an analysis of 14,588
human influenza A M2 sequences. The data highlights the remarkable conservation of the N-
terminal region.
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Position Corrsensu-s Variation Not-able Source(s)
Amino Acid Frequency (%) Variants
2 S (Serine) <1% -
3 L (Leucine) <1% -
4 L (Leucine) <1% -
5 T (Threonine) <1% -
6 E (Glutamic Acid) <1% -
7 V (Valine) <1% -
8 E (Glutamic Acid) <1% -
9 T (Threonine) <1% -
10 P (Proline) ~2% S
11 | (Isoleucine) ~15% T
12 R (Arginine) <1% -
13 N (Asparagine) ~15% S
14 E (Glutamic Acid) <1% -
15 W (Tryptophan) <1% -
16 G (Glycine) ~15% E
17 C (Cysteine) <1% -
18 R (Arginine) <1% -
19 C (Cysteine) <1% -
20 N (Asparagine) ~15% S
21 D (Aspartic Acid) <1% -
22 S (Serine) <1% -
23 S (Serine) <1% -
24 D (Aspartic Acid) <1% -
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The core epitope SLLTE is present in approximately 97-98% of all human, swine, and avian
influenza A viruses. The most significant variations occur at positions 11, 13, 16, and 20, which
differentiate the "human-like" M2e from the "avian-like" M2e sequence. The emergence of the
H1N1pdmO09 virus, which carried an avian-like M2e, underscored the importance of including
multiple M2e variants in a universal vaccine design to ensure broad coverage.

Experimental Protocols for M2e Analysis

Assessing the conservation of M2e involves both genetic sequencing to determine the primary
amino acid sequence and functional assays to confirm antibody recognition and protein
expression.

Protocol: M Gene Sequencing and Phylogenetic
Analysis

Objective: To determine the M2e sequence of influenza A virus isolates and analyze their
evolutionary relationship.

Methodology:

» Sample Collection and RNA Extraction: Collect nasopharyngeal swabs or viral culture
supernatant. Extract total viral RNA using a commercial kit (e.g., QlAamp Viral RNA Mini Kit).

» Reverse Transcription and PCR (RT-PCR):

o Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase
enzyme.

o Amplify the full M gene segment (~1027 bp) via PCR. Utilize universal primers that target
the highly conserved non-coding regions at the 3' and 5' ends of the segment to ensure
amplification across different subtypes.

» DNA Sequencing:

o Sanger Sequencing: Purify the PCR product and sequence it using the same primers. This
method identifies the dominant genetic sequence in the sample population.
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o Next-Generation Sequencing (NGS): For deeper analysis, use an amplicon-based NGS
approach (e.g., lllumina COVIDSeq™ adapted for influenza). NGS provides high-
throughput sequencing and can identify minor variants within the viral population, offering
greater resolution.

e Sequence Analysis:

o Assemble and translate the nucleotide sequence to derive the amino acid sequence of the
M1 and M2 proteins.

o Perform multiple sequence alignment of the M2e region from various isolates using
software such as MAFFT or ClustalW to compare them to a reference sequence (e.g.,
A/PR/8/34(H1N1)).

e Phylogenetic Tree Construction:
o Use the aligned M gene nucleotide sequences to construct a phylogenetic tree.

o Employ algorithms like Neighbor-Joining or Maximum Likelihood available in software
packages like MAFFT or MEGA (Molecular Evolutionary Genetics Analysis).

o Visualize the tree using a tool like the Interactive Tree Of Life (iTOL) server to show the
evolutionary divergence into host-specific lineages (e.g., human, avian, swine).

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
for M2e Antibody Binding

Objective: To functionally assess M2e conservation by measuring the cross-reactivity of M2e-
specific antibodies to different M2e peptide variants.

Methodology:

o Plate Coating: Coat 96-well microtiter plates with synthetic M2e peptides (e.g., human
consensus, avian consensus, or specific variants) at a concentration of 1-5 pg/mL in a
coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
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» Washing and Blocking: Wash plates three times with a wash buffer (e.g., PBS with 0.05%
Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry
milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

e Primary Antibody Incubation: Add serially diluted primary antibodies (e.g., M2e-specific
monoclonal antibody like 14C2, or serum from immunized animals) to the wells. Incubate for
2 hours at room temperature.

e Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary
antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody.
Incubate for 1 hour at room temperature.

o Detection: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction
with a stop solution (e.g., 2N H2SOa).

o Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The
OD value is proportional to the amount of antibody bound to the M2e peptide.

Protocol: Flow Cytometry for Surface M2 Expression

Objective: To verify the surface expression and antibody accessibility of the native M2 protein
on cells infected with different influenza A strains.

Methodology:

e Cell Culture and Infection: Seed a suitable mammalian cell line (e.g., MDCK or A549) in 6-
well plates. Once confluent, infect the cells with different strains of influenza A virus (e.g.,
H1N1, H3N2) at a multiplicity of infection (MOI) of 1-5. Incubate for 12-18 hours.

e Cell Harvesting and Staining:
o Gently detach the cells using a non-enzymatic cell dissociation solution.
o Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

o Incubate the cells with a primary M2e-specific monoclonal antibody for 30-60 minutes on
ice.
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o Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC-
or PE-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

e Flow Cytometry Analysis:
o Resuspend the cells in FACS buffer.
o Analyze the samples on a flow cytometer.

o Gate on the live cell population and measure the fluorescence intensity. An increase in
fluorescence compared to uninfected control cells indicates surface M2e expression.

Visualizations: Workflows and Pathways
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Implications for Universal Vaccine and Drug
Development

The profound conservation of the M2e sequence makes it a cornerstone candidate for
universal influenza A vaccine development. Unlike HA-based vaccines that provide strain-
specific immunity, an M2e-based vaccine aims to elicit an antibody response that can
recognize virtually any influenza A virus strain. The primary mechanism of protection conferred
by anti-M2e antibodies is not direct viral neutralization but rather the clearance of infected cells
through Fc-receptor-mediated effector functions, such as Antibody-Dependent Cell-Mediated
Cytotoxicity (ADCC).

However, developing an effective M2e vaccine presents challenges. The peptide itself is poorly
immunogenic and requires conjugation to a carrier protein (e.g., Hepatitis B core antigen,
flagellin) or formulation with potent adjuvants to induce a robust and lasting immune response.
Furthermore, the data on M2e variability, particularly the differences between human and
avian-like strains, suggest that an optimal universal vaccine may need to incorporate multiple
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M2e consensus sequences to provide the broadest possible protection against all circulating
and potentially pandemic influenza A viruses.

Beyond vaccines, the conserved M2e epitope is also a target for therapeutic monoclonal
antibodies. Such antibodies could provide immediate, passive immunity for treating severe
influenza infections.

Conclusion

The ectodomain of the influenza A M2 protein is one of the most highly conserved regions
across all subtypes that infect humans. This conservation is the result of stringent genetic and
functional constraints, coupled with low immune pressure during natural infection. While minor
variations exist, particularly between long-circulating human strains and those of avian origin,
the core M2e sequence remains remarkably stable. This stability establishes M2e as a leading
candidate for the development of a universal influenza vaccine capable of providing broad
protection and mitigating the impact of both seasonal epidemics and future pandemics. A
thorough understanding of its sequence conservation, supported by robust experimental
analysis, is critical for the rational design of these next-generation influenza countermeasures.
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 To cite this document: BenchChem. [conservation of M2e sequence across human influenza
strains]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13912293#conservation-of-m2e-sequence-across-
human-influenza-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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